molecular formula C6H11NO3 B097726 Ethyl N,N-dimethyloxamate CAS No. 16703-52-9

Ethyl N,N-dimethyloxamate

Cat. No. B097726
CAS RN: 16703-52-9
M. Wt: 145.16 g/mol
InChI Key: HMALWDVRMHVUAW-UHFFFAOYSA-N
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Patent
US08981148B2

Procedure details

In a 1,500 mL reactor, are added at 0° C., 360 g (4 mol) of dimethylamine (DMA) solution at 50% by weight in methanol and 44 g (0.2 mol) of sodium methylate at 25% by weight in methanol. To this mixture are added at 0-5° C. and within 1 hour, 584 g (4 mol) of diethyl oxalate. The mixture is maintained with stirring at 0° C. for 4 hours. The reaction medium is concentrated in vacuo (Pmax=200 mbars) for removing residual DMA and methanol and an 85% orthophosphoric acid solution (23.3 g 0.2 mol) is then added. The salts formed are filtered and the filtrate is then distilled in vacuo (Tbp=77-78° C., P<1 mbar) for recovering the desired product (500 g).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
584 g
Type
reactant
Reaction Step Three
Quantity
23.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C[O-].[Na+].[C:7]([O:14]CC)(=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9].P(=O)(O)(O)O>CO>[CH3:1][N:2]([CH3:3])[C:7](=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
584 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
23.3 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 1,500 mL reactor, are added at 0° C.
ADDITION
Type
ADDITION
Details
To this mixture are added at 0-5° C. and within 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated in vacuo (Pmax=200 mbars)
CUSTOM
Type
CUSTOM
Details
for removing residual DMA and methanol
CUSTOM
Type
CUSTOM
Details
The salts formed
FILTRATION
Type
FILTRATION
Details
are filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is then distilled in vacuo (Tbp=77-78° C., P<1 mbar)
CUSTOM
Type
CUSTOM
Details
for recovering the desired product (500 g)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN(C(C(=O)OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.